molecular formula C14H16N2O B1680165 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 66611-26-5

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1680165
CAS No.: 66611-26-5
M. Wt: 228.29 g/mol
InChI Key: KRVMLPUDAOWOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of RU 24969 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RU 24969 undergoes several types of chemical reactions, including:

    Oxidation: RU 24969 can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

    Reduction: Reduction of RU 24969 can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: RU 24969 can undergo substitution reactions, particularly at the methoxy and tetrahydropyridinyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RU 24969 has a wide range of scientific research applications, including:

    Neuroscience: RU 24969 is used to study the role of serotonin receptors in neurotransmission and behavior.

    Pharmacology: RU 24969 is used to investigate the pharmacological properties of serotonin receptors and their role in various physiological processes.

    Behavioral Studies: RU 24969 is used in behavioral studies to assess its effects on locomotion, anxiety, and other behaviors.

Comparison with Similar Compounds

RU 24969 is similar to other serotonin receptor agonists, such as CP-94,253 and 8-OH-DPAT. it is unique in its selectivity for serotonin 1B receptors, which distinguishes it from other compounds in this class . Similar compounds include:

RU 24969’s unique selectivity for serotonin 1B receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and behavioral processes.

Properties

IUPAC Name

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVMLPUDAOWOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276045
Record name 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66611-26-5
Record name 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66611-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU-24969
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RU-24969
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISE72RACC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 14.7 g of 5-methoxy-1H-indole, 30.7 g of the monohydrate of 4-piperidone hydrochloride and 150 ml of 2 N methanolic potassium hydroxide solution was refluxed under an inert atmosphere for 81/2 hours and was then cooled. 300 ml of water were added to the mixture which caused crystallization and the mixture was cooled to 10° C. and filtered. The recovered product was empasted 3 times with water, twice with ethanol and twice with ether. The product was dried at 20° C. under reduced pressure to obtain 18.25 g of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of a clear yellow powder melting at 183° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 5-methoxyindole (5.0 g, 34 mmol) and 4-piperidone hydrochloride hydrate (10.0 g, 65 mmol). The product was isolated as a yellow solid. Yield 6.1 g (79%). mp 191°-195° C. FDMS m/e=228 (M+ of free base).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

44 g of the hydrochloride of 4-piperidone monohydrate were added at 100° C. to a solution of 12.6 g of 5-methoxy-indole in 240 ml of acetic acid and the mixture was held at 100° C. for 30 minutes and was then cooled and poured into ice water containing 400 ml of concentrated ammonium hydroxide solution. The mixture was extracted with ethyl acetate and the organic phase was washed with aqueous sodium chloride solution, was dried over magnesium sulfate and was evaporated to dryness to obtain 20 g of raw product. The latter was chromatographed over silica gel and elution with a 7-2-1 chloroform-methanol-triethylamine mixture yielded 5.26 g of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of a resin.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Customer
Q & A

A: RU 24969 acts as a potent agonist at 5-HT1B receptors. Activation of these receptors, which are often located presynaptically, leads to inhibition of neurotransmitter release, including 5-HT itself. In some cases, RU 24969 has also been shown to interact with 5-HT1A receptors, although with lower affinity. The downstream effects of RU 24969 are diverse and depend on the specific brain region and neuronal circuits involved. For example, RU 24969-induced activation of 5-HT1B receptors in the rat brain has been shown to:

  • Inhibit the release of 5-HT in the cortex.
  • Induce hyperlocomotion through interactions with noradrenergic and dopaminergic systems.
  • Stimulate prolactin secretion.
  • Enhance cocaine reinforcement.

ANone: The provided research articles do not specifically address material compatibility or stability of RU 24969 under various environmental conditions. The focus lies primarily on its pharmacological activity and receptor interactions within biological systems.

ANone: The research papers provided do not indicate any catalytic properties or applications for RU 24969. Its primary focus is its pharmacological action as a 5-HT receptor agonist.

A: Yes, computational chemistry and QSAR (quantitative structure-activity relationship) models have been used to study the structural features of RU 24969 and its analogs that influence their binding affinity and selectivity for different 5-HT receptor subtypes. These studies have provided insights into the molecular determinants of RU 24969's interactions with 5-HT receptors, highlighting the importance of factors such as volume and hydrophobicity of substituents.

A: The SAR of RU 24969 has been extensively investigated. Studies have shown that modifications to the structure of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can have a significant impact on its activity, potency, and selectivity for different 5-HT receptor subtypes. Key findings include:

  • Indole 5-substituent: The volume of the 5-substituent plays a critical role in determining affinity for 5-HT1A receptors. A volume of approximately 24 cubic angstroms is optimal for this site.
  • Hydrophobicity: At the 5-HT2 site, hydrophobicity of the 5-substituent is favored, but it must be balanced with a small volume for optimal potency.
  • Pyridine N-substituents: Benzyl groups at the pyridyl-1 position enhance 5-HT2 potency, while decreasing 5-HT1A potency.
  • Indole 2-methyl substituent: This modification significantly reduces potency at both 5-HT1A and 5-HT2 sites, possibly due to hindrance of a coplanar ring conformation.

ANone: RU 24969 has been used in numerous in vitro and in vivo studies to investigate the role of 5-HT receptors in various physiological and behavioral processes. Here are some examples:

    • Inhibition of forskolin-stimulated cyclic AMP production in Chinese hamster ovary (CHO) cells expressing 5-HT1B receptors.
    • Inhibition of electrically evoked [3H]-5-HT release from rat brain cortex slices.
    • Induction of hyperlocomotion in mice.
    • Stimulation of prolactin secretion in rats.
    • Enhancement of cocaine reinforcement in rats.
    • Modulation of the discriminative stimulus effects of cocaine in rats.

ANone: The provided research articles do not specifically address detailed toxicology studies or long-term safety data for RU 24969. As a research compound, its use is primarily limited to controlled laboratory settings, and appropriate safety precautions should be taken.

ANone: The provided research focuses on the pharmacological characterization of RU 24969 and does not discuss specific drug delivery or targeting strategies. Developing such strategies for this compound would require further research to optimize its formulation and delivery for particular therapeutic applications.

ANone: The research papers do not specifically mention biomarkers related to RU 24969 efficacy or adverse effects. The focus is primarily on understanding its mechanism of action and pharmacological profile. Biomarker research would require further investigations to identify specific indicators of its activity or potential toxicological responses.

ANone: The research papers do not provide information on the environmental impact or degradation pathways of RU 24969. Assessing its environmental fate and potential ecotoxicological effects would require dedicated studies focusing on its persistence, bioaccumulation, and degradation products.

ANone: RU 24969 was first synthesized and pharmacologically characterized in the 1980s. Since then, it has become a valuable tool for researchers investigating the role of 5-HT1B receptors in various physiological and behavioral processes. Major milestones in its research history include:

  • Early pharmacological characterization: Establishing its activity at 5-HT1B and 5-HT1A receptors and demonstrating its effects on various physiological parameters (blood pressure, heart rate, prolactin secretion) and behavioral responses (locomotion, drug discrimination).
  • SAR studies: Identifying structural modifications that influence its potency and selectivity for different 5-HT receptor subtypes, paving the way for the development of more selective 5-HT1B ligands.
  • Investigation of its role in complex behaviors: Uncovering its involvement in the modulation of locomotor activity, the reinforcing effects of cocaine, and other behavioral responses, shedding light on the functional significance of 5-HT1B receptors in the brain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.